Superior Antiplasmodial Potency of 7-Bromo Scaffold Compared to 7-Fluoro and 7-Trifluoromethyl Analogs
In a direct structure-activity relationship (SAR) study, 4-aminoquinoline derivatives with a 7-bromo substituent exhibited significantly greater potency against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum compared to their 7-fluoro and 7-trifluoromethyl counterparts [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3–12 nM (for 7-bromo-AQ derivatives) |
| Comparator Or Baseline | 7-Fluoro-AQs: IC50 = 15–50 nM (susceptible), 18–500 nM (resistant). 7-Trifluoromethyl-AQs: IC50 = 15–50 nM (susceptible), 18–500 nM (resistant). |
| Quantified Difference | 7-bromo derivatives are up to 40-fold more potent than 7-trifluoromethyl derivatives against resistant strains. |
| Conditions | In vitro culture of chloroquine-susceptible (D6) and chloroquine-resistant (W2) P. falciparum strains. |
Why This Matters
This data provides a clear, quantitative rationale for selecting the 7-bromo intermediate when developing new antimalarial leads targeting chloroquine-resistant parasites, a critical global health priority.
- [1] De, D., et al. (1998). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4918-4926. View Source
